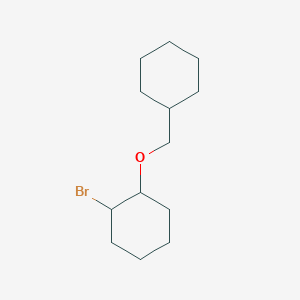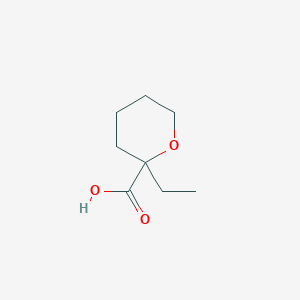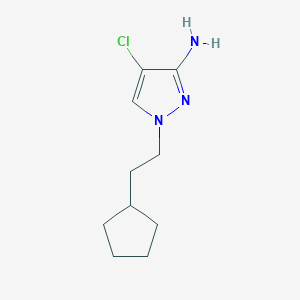![molecular formula C11H17N3 B13061934 1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H17N3. This compound is characterized by a bicyclic structure fused with a pyrazole ring, making it an interesting subject for various chemical and biological studies .
準備方法
The synthesis of 1-{bicyclo[221]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the bicyclo[22Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
化学反応の分析
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Studies have shown its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
作用機序
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways .
類似化合物との比較
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine can be compared with similar compounds such as:
Bicyclo[2.2.1]heptan-2-one: This compound shares the bicyclic structure but lacks the pyrazole ring, making it less versatile in certain chemical reactions.
Bicyclo[2.2.1]heptan-2-ol: Similar in structure but contains a hydroxyl group instead of the pyrazole ring, leading to different reactivity and applications.
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-: This compound has a similar bicyclic core but different substituents, affecting its chemical properties and uses.
This compound stands out due to its unique combination of the bicyclic structure and the pyrazole ring, offering a wide range of applications and reactivity.
特性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
1-(2-bicyclo[2.2.1]heptanyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N3/c1-7-6-14(13-11(7)12)10-5-8-2-3-9(10)4-8/h6,8-10H,2-5H2,1H3,(H2,12,13) |
InChIキー |
BCDJVMKYRSXVRO-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1N)C2CC3CCC2C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


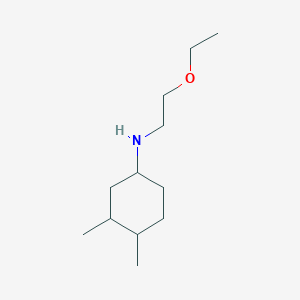
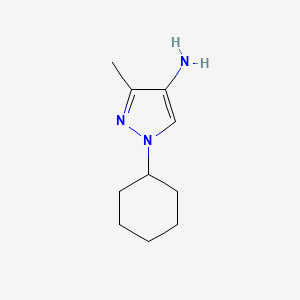

![2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine](/img/structure/B13061886.png)
![4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine](/img/structure/B13061900.png)
![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)
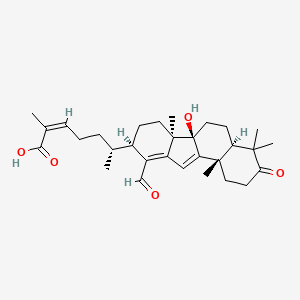
![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)

![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13061940.png)
